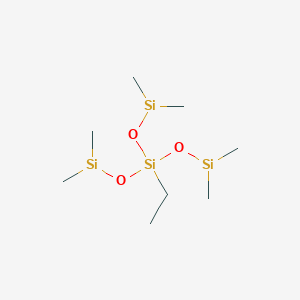

Ethyltris(dimethylsiloxy)silane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

150320-87-9 |

|---|---|

分子式 |

C8H26O3Si4 |

分子量 |

282.63 g/mol |

IUPAC名 |

tris(dimethylsilyloxy)-ethylsilane |

InChI |

InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |

InChIキー |

AUOXZXJFAIJLLR-UHFFFAOYSA-N |

SMILES |

CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

正規SMILES |

CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |

製品の起源 |

United States |

Silanol Formation Hydrolysis :in This Initial Step, Hydrolyzable Groups on the Silicon Atom Like Cl or or Are Replaced by Hydroxyl Oh Groups.wikipedia.orgnih.gov

For a chlorosilane: R₃Si–Cl + H₂O → R₃Si–OH + HCl wikipedia.org

For an alkoxysilane: R₃Si–OR' + H₂O ⇌ R₃Si–OH + R'OH nih.gov

The mechanism of this hydrolysis step is highly dependent on the pH of the reaction medium. nih.gov

Condensation:once Formed, Silanols Are Reactive Intermediates That Can Condense with Each Other to Form a Stable Siloxane Bond Si O Si , Releasing a Molecule of Water.wikipedia.org

2 R₃SiOH → R₃Si−O−SiR₃ + H₂O wikipedia.org

Under alkaline (basic) conditions, the reaction is thought to proceed via a nucleophilic substitution (Sₙ2-Si) mechanism. nih.gov A hydroxyl ion (OH⁻) or a deprotonated silanol (B1196071) (silanolate, Si-O⁻) acts as a potent nucleophile, attacking the electron-deficient silicon atom. This leads to a five- or six-coordinate silicon intermediate or transition state. nih.gov The steric hindrance around the silicon atom is a major factor influencing the reaction rate in this regime. nih.gov

Under acidic conditions, the mechanism is different. First, the alkoxy or silanol group is rapidly protonated in an equilibrium step. nih.gov This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a neutral water molecule (for hydrolysis) or a neutral silanol group (for condensation). nih.gov Some studies suggest that under acidic and neutral conditions, the reaction may proceed through an Sₙ1-Si type mechanism. nih.gov

Table 2: Mechanistic Summary of Alkoxysilane Hydrolysis and Condensation

| Condition | Key Steps | Mechanism Type | Rate-Influencing Factors | Citation |

|---|---|---|---|---|

| Acidic | 1. Fast protonation of -OR or -OH group. 2. Nucleophilic attack by H₂O or neutral silanol. | Sₙ2-Si or Sₙ1-Si | Inductive effects, electrophilicity of Si. | nih.gov |

| Alkaline | 1. Nucleophilic attack by OH⁻ or Si-O⁻ on the silicon atom. 2. Formation of penta- or hexavalent intermediate. | Sₙ2-Si | Steric hindrance at the Si center. | nih.gov |

Reaction Mechanisms and Chemical Reactivity of Ethyltris Dimethylsiloxy Silane

Hydrolytic Stability and Condensation Behavior

The stability of Ethyltris(dimethylsiloxy)silane in the presence of water and its tendency to form larger network structures are critical aspects of its chemistry. This behavior is governed by hydrolysis and condensation reactions.

The polymerization of alkoxysilanes, such as this compound, is a complex process that involves several key steps. The first is hydrolysis, where the alkoxy groups (in this case, dimethylsiloxy groups) are replaced by hydroxyl (OH) groups. This is followed by condensation, where siloxane bridges (Si-O-Si) are formed, releasing either water or alcohol. nih.gov

Hydrolysis and re-esterification: ≡Si-OR + H₂O ⇌ ≡Si-OH + HOR nih.gov

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + HOR nih.gov

Theoretical studies on the hydrolysis of the Si-O bond under neutral and acidic conditions have shown that the process is significantly influenced by catalysis. Protonation of the siloxane oxygen (acid catalysis) and basic assistance to the nucleophile (which helps in removing a proton from the attacking water molecule) are key factors that lower the energy barrier for the reaction. researchgate.netscribd.com The equilibrium constant for the formation of silanol (B1196071) groups from the hydrolysis of a disiloxane (B77578) bond has been determined, providing insight into the stability of these bonds in aqueous environments. gelest.com

The table below presents a simplified overview of the thermodynamic and kinetic aspects of Si-O bond hydrolysis.

| Parameter | Description | Significance in Hydrolysis |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Indicates whether the hydrolysis is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Reflects the change in molecular randomness during hydrolysis. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | A negative ΔG indicates a spontaneous hydrolysis reaction. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. researchgate.net | A lower activation energy, often achieved with catalysts, leads to a faster reaction rate. researchgate.net |

| Rate Constant (k) | A proportionality constant in the rate law of the reaction. | Quantifies the speed of the hydrolysis reaction. |

This table provides a conceptual framework. Actual values are specific to reaction conditions.

Several factors play a crucial role in the formation of silanol groups (Si-OH) and the subsequent development of a siloxane network (Si-O-Si). These include pH, temperature, and steric hindrance. nih.gov

The rate of hydrolysis of alkoxysilanes is significantly affected by pH. It is generally slow at a neutral pH but increases in both acidic and alkaline conditions. nih.gov In acidic environments, the silicon atom becomes more susceptible to attack by water. nih.gov In alkaline conditions, hydroxide (B78521) ions or deprotonated silanol groups act as nucleophiles, attacking the silicon atom. nih.gov

Temperature also influences the reaction rate, with higher temperatures generally leading to faster hydrolysis, following the Arrhenius equation. nih.gov

Steric hindrance, which refers to the spatial arrangement of atoms and groups around the reactive center, plays a significant role. nih.gov Larger and bulkier organic groups attached to the silicon atom can physically obstruct the approach of water molecules, thereby slowing down the rate of hydrolysis. nih.govscispace.com For instance, studies on aminosilanes have shown that the hydrolysis rate decreases as the crowding around the nitrogen atom increases (primary > secondary > tertiary). nih.gov

The following table summarizes the key factors influencing silanol formation and siloxane network development:

| Factor | Effect on Silanol Formation | Effect on Siloxane Network Development |

| pH | Rate is lowest at neutral pH and increases in acidic and alkaline conditions. nih.gov | In acidic media, less branched clusters are formed, while alkaline media lead to more branched and condensed clusters. nih.gov |

| Temperature | Reaction rate increases with increasing temperature. nih.gov | Higher temperatures can accelerate the condensation process, leading to faster network formation. |

| Steric Hindrance | Increased steric bulk of substituents on the silicon atom decreases the rate of hydrolysis. nih.gov | Steric factors can influence the structure of the resulting siloxane network, potentially leading to more linear or cyclic structures. scispace.com |

Role as a Coupling Agent and Interfacial Chemistry

This compound, like other silane (B1218182) coupling agents, can act as a molecular bridge between different materials, particularly at the interface of organic and inorganic substances. hengdasilane.comsanjichem.comyoutube.com This property is fundamental to its use in various industrial applications.

The primary mechanism by which silane coupling agents function involves a dual-reactivity. youtube.com The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic polymer, and 'X' represents a hydrolyzable group, such as an alkoxy group. sinosil.comgelest.com

The process begins with the hydrolysis of the alkoxy groups (in this case, the dimethylsiloxy groups of this compound) to form reactive silanol (Si-OH) groups. hengdasilane.comsanjichem.comresearchgate.net These silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, such as glass or metal oxides, forming stable siloxane (Si-O-Substrate) bonds. hengdasilane.comsanjichem.com Simultaneously, the ethyl group of the silane can interact with an organic matrix, creating a strong and durable link between the two dissimilar materials. youtube.com

The connection at the interface involves both strong chemical bonds and weaker physical interactions. Covalent bonds, specifically the siloxane linkages (Si-O-Si and Si-O-Substrate), form the primary adhesive force between the silane and the inorganic surface. hengdasilane.comsanjichem.com

The table below outlines the types of interactions at the organic-inorganic interface:

| Interaction Type | Description | Role in Interfacial Bonding |

| Covalent Bonds (Siloxane) | Strong chemical bonds formed by the sharing of electrons between silicon and oxygen atoms. hengdasilane.comsanjichem.com | Provide the primary, durable adhesion between the silane and the inorganic substrate. youtube.com |

| Van der Waals Interactions | Weak, non-covalent forces arising from temporary dipoles in molecules. wikipedia.orglibretexts.org | Contribute to the overall adhesion and stability of the interface, particularly in the organic phase. |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like oxygen. | Can occur between silanol groups on the silane and hydroxyl groups on the substrate surface before covalent bond formation. thenanoholdings.comresearchgate.net |

The initial step in the modification of a substrate surface by a silane coupling agent is adsorption. The silane molecules first physically adsorb onto the surface. Following this, under appropriate conditions, they can self-assemble into an organized layer. youtube.com

The formation of a well-ordered monolayer is often the desired outcome for effective surface modification. sanjichem.com However, in practice, multilayers can form, which may consist of a loosely connected network structure. researchgate.net The orientation of the silane molecules on the surface is generally horizontal, allowing the organofunctional groups to be available for interaction with the organic matrix. researchgate.net The process of bond formation with the surface can be reversible to some extent, allowing for the relief of internal stress and positional rearrangement of the interface components. thenanoholdings.comresearchgate.net

Crosslinking and Polymerization Mechanisms

The structure of this compound, with its central silicon atom bonded to an ethyl group and three dimethylsiloxy groups, does not possess intrinsic functional groups that readily participate in common polymerization pathways like radical polymerization. However, analogous structures where the non-functional ethyl group is replaced by a polymerizable moiety, such as a methacrylate (B99206) group, are extensively studied and provide insight into the potential reactivity of the tris(dimethylsiloxy)silyl functional group in polymerization processes.

While this compound itself is not a monomer for radical polymerization, a closely related compound, 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS or TRIS), is widely used in radical copolymerization. researchgate.netsegla.com.au This monomer is valued for imparting desirable properties like high oxygen permeability to materials used in applications such as contact lenses. segla.com.au

The terpolymerization of MPTS with monomers like methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (DOASS) has been studied to determine the reactivity ratios of the monomer pairs. researchgate.net The polymerization is typically initiated by a free-radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The reactivity ratios indicate how readily each monomer adds to a growing polymer chain, which dictates the final copolymer composition. For the MPTS/MA, MPTS/DOASS, and MA/DOASS pairs, the calculated reactivity ratios suggest a random distribution of monomer units along the polymer chain, leading to homogeneous copolymer compositions at conversions below 70%. researchgate.net At higher conversions, the probability of forming triads of MPTS units increases. researchgate.net

The general mechanism for free-radical grafting involves the generation of free radicals on a polymer backbone, which then initiate the polymerization of monomers to form grafted side chains. nih.gov While this compound lacks a polymerizable group, it could potentially be incorporated into a polymer matrix through other means, or a functionalized derivative could be used for grafting. For instance, processes have been developed for the free-radical grafting of silane-functionalized resins to polymer backbones like those based on dicyclopentadiene (B1670491) (DCPD). eversticks.com

Table 1: Reactivity Ratios for Terpolymerization involving 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) researchgate.net

| Monomer 1 | Monomer 2 | r1 | r2 | Method |

| Methacrylic Acid (MA) | Dimethyl octyl ammonium styrene sulfonate (DOASS) | 0.83 | 0.14 | Kelen–Tüdös |

| MPTS | Dimethyl octyl ammonium styrene sulfonate (DOASS) | 0.95 | 0.22 | Kelen–Tüdös |

| Methacrylic Acid (MA) | MPTS | 0.40 | 1.10 | Kelen–Tüdös |

This data is for the analogous compound MPTS and is used to illustrate the copolymerization behavior of a tris(siloxy)silane monomer.

Endcapping is a process used to terminate the growth of a polymer chain and to introduce specific functional groups at the chain ends. This is often done to improve the stability or modify the properties of the polymer. In the context of silica-based materials for applications like HPLC, endcapping is crucial to deactivate residual silanol groups on the silica (B1680970) surface. phenomenex.com This is typically achieved by reacting the surface with a small silane reagent, such as a trimethyl silane, to prevent unwanted interactions with analytes. phenomenex.com

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more crosslinked polymer networks that are physically entangled but not chemically bonded to each other. eversticks.comnih.govrsc.org This unique architecture can lead to materials with synergistic properties. auburn.edu Silane compounds are often used in the formation of IPNs, where they can act as crosslinking agents or as precursors for one of the polymer networks. nih.gov

The formation of an IPN typically involves synthesizing one polymer network in the presence of another. eversticks.com For instance, a polyurethane network can be interpenetrated with an acrylic network to enhance mechanical and thermal properties. auburn.edu Organofunctional silanes can facilitate the formation of IPNs by creating chemical bonds within one network and promoting adhesion between the different polymer phases. nih.gov

While there is no specific documentation on the use of this compound in IPN formation, its structural relative, tetrakis(dimethylsiloxy)silane (B1631252), has been noted as a crosslinker for vinyl-functional silicones, which could be a component in an IPN. gelest.com The general principle involves the hydrolysis and condensation of alkoxysilanes or the reaction of silanes with other reactive groups to form a crosslinked siloxane network within another polymer matrix. thenanoholdings.com The ethyl group in this compound would likely act as an inert modifier within such a network.

Table 2: Examples of Silanes in Polymer Networks

| Silane Type | Role in Polymer Network | Resulting Property/Application |

| Organofunctional Trialkoxysilanes | Formation of crosslinked network and interfacial coupling | Increased mechanical strength in composites nih.gov |

| Tetrakis(dimethylsiloxy)silane | Crosslinker for vinyl-functional silicones | Formation of silicone elastomers gelest.com |

| 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS) | Monomer for one network component | High oxygen permeability for contact lenses segla.com.au |

This table provides examples of how various silanes, analogous in some structural aspects to this compound, are used in the formation of polymer networks.

Catalytic Roles and Ligand Properties in Organosilicon Chemistry

The catalytic activity of organosilicon compounds is an area of active research. While simple alkyl-substituted siloxanes like this compound are not typically considered catalysts themselves, the broader class of organosilicon compounds exhibits interesting catalytic properties. For instance, certain silicon compounds can act as Lewis acids and catalyze various organic transformations. soci.org

More relevant to the structure of this compound are the ligand properties of related silanes. In organometallic chemistry, silyl (B83357) ligands can play a crucial role in modifying the properties of metal catalysts. However, the dimethylsiloxy groups in this compound are not typical ligands for transition metals in the same way that phosphines or cyclopentadienyl (B1206354) groups are.

There is, however, significant research into the use of silyl radicals as efficient species in free radical polymerization. nih.gov For example, tris(trimethylsilyl)silane (B43935) (TTMSS) has been investigated as a co-initiator in dental adhesives. nih.gov The Si-H bond in TTMSS has a lower bond dissociation energy compared to the C-H bond in common amine co-initiators, leading to efficient hydrogen transfer and high reactivity. nih.gov This results in increased polymerization rates and higher final monomer conversion. nih.gov this compound does not possess the reactive Si-H bond and therefore would not be expected to function as a catalyst or co-initiator in the same manner as TTMSS.

Advanced Applications in Chemical Research and Materials Science

Role as a Precursor in Inorganic and Hybrid Material Synthesis

The chemical architecture of Ethyltris(dimethylsiloxy)silane makes it a valuable precursor in the bottom-up construction of complex materials. Its reactive siloxy groups can participate in condensation reactions, while the stable ethyl group imparts specific physical properties to the final product.

Synthesis of Silicone Polymers and Resins

This compound functions as a key precursor in the synthesis of specialized silicone polymers and resins. Silicone resins are complex, three-dimensional network polymers formed from the hydrolytic condensation of various silane (B1218182) precursors. powerchemical.net The structure of these resins is often described using M, D, T, and Q notation, where "T" represents a trifunctional unit (RSiO₃). This compound can be considered a T-type precursor, contributing a branched point to the polymer network which increases crosslink density and modifies the material's properties.

The synthesis process generally involves the hydrolysis of reactive groups on the silane precursors, which then condense to form siloxane (Si-O-Si) bonds. powerchemical.netthenanoholdings.com While traditional methods used precursors like chlorosilanes or tetraethoxysilane (TEOS), modern synthesis employs a variety of organosilanes to achieve precise structural control. powerchemical.netgoogle.comgoogle.com In this context, this compound can be incorporated into formulations for addition-cure silicone elastomers, often reacting in the presence of a platinum catalyst. gelest.com Its inclusion can influence the final properties of the resin, such as its mechanical strength, thermal stability, and refractive index. For instance, related compounds like Phenyltris(dimethylsiloxy)silane are used as crosslinkers to create medium refractive index elastomers. gelest.com Similarly, Tetrakis(dimethylsiloxy)silane (B1631252) is employed as a crosslinker for vinyl-functional silicones, highlighting the role of such siloxy-rich silanes in building robust polymer networks. fishersci.iegelest.compcimag.com

Fabrication of Silane-Modified Nanocomposites

The development of nanocomposites, materials combining a polymer matrix with nanoparticle fillers, represents a significant area of materials science. A primary challenge in this field is ensuring the proper dispersion of the inorganic nanoparticles within the organic polymer matrix to prevent aggregation and achieve desired property enhancements. tsijournals.commdpi.com this compound and similar silanes are instrumental in addressing this challenge by acting as coupling agents.

The fabrication process involves treating the surface of nanoparticles (e.g., silica (B1680970), zinc oxide, alumina) with the silane. tsijournals.commdpi.comresearchgate.net The silane's hydrolyzable groups react with hydroxyls on the nanoparticle surface, forming stable covalent bonds. thenanoholdings.com The silane's organic group (in this case, ethyl) then presents a more compatible interface to the polymer matrix. This surface modification improves the filler-matrix compatibility, leading to more uniform dispersion and stronger interfacial adhesion. researchgate.net Research has shown that polymer matrix composites prepared with silane-surface-treated nanoparticles exhibit significant improvements in mechanical properties like tensile strength, flexural strength, and hardness compared to those with untreated nanoparticles. tsijournals.com For example, studies on vinyl ester resin composites reinforced with silane-modified nano-alumina demonstrated enhanced flexural properties. mdpi.com

Surface Modification and Interfacial Engineering

The ability to precisely control the properties of surfaces and interfaces is critical in a wide range of technologies. This compound serves as an effective agent for surface modification, enabling the fine-tuning of surface energy, wettability, and the performance of functional coatings.

Control of Surface Energy and Wettability

Silanes are widely used to alter the surface energy and wettability of substrates. gelest.com By forming a thin layer on a surface, they can change its interaction with liquids, making it either more repellent (hydrophobic) or more attractive (hydrophilic). This compound, with its combination of nonpolar alkyl (ethyl) and siloxane groups, is effective in creating low-energy, hydrophobic surfaces. When applied to a substrate, it forms a durable, covalently bonded film that repels water. gelest.comgelest.com

The effectiveness of such treatments can be quantified by measuring the contact angle of a liquid on the modified surface. A higher contact angle indicates greater hydrophobicity. Studies on various silane coatings have shown their ability to significantly increase the water contact angle on different substrates. nih.gov For instance, a silane-treated steel surface showed a marked decrease in the contact angle of an epoxy resin (from 74.0° to 53.6°), indicating improved wettability by the resin, while simultaneously creating a hydrophobic barrier. mdpi.com This precise control is crucial for applications ranging from self-cleaning surfaces to anti-wetting finishes on textiles. gelest.comnih.gov

| Substrate | Modifying Silane | Test Liquid | Observation | Reference |

|---|---|---|---|---|

| Steel | Octadecyltrichlorosilane | Epoxy Resin | Contact angle decreased from 74.0° to 53.6°, improving wettability. | mdpi.com |

| Textile | Silane Coating | Water | Enhanced anti-wetting performance (hydrophobicity). | nih.gov |

| Silica Nanoparticles | Dimethyldichlorosilane (DMDCS) | Water | Surface becomes more hydrophobic as silane concentration increases. | researchgate.net |

Development of Functional Coatings and Films

This compound and related compounds are integral components in the formulation of advanced functional coatings and films. These coatings are designed to provide specific properties such as water repellency, adhesion promotion, corrosion resistance, or improved abrasion resistance. gelest.comamazonaws.com Silanes can act as adhesion promoters at the interface between an inorganic substrate (like glass or metal) and an organic coating, ensuring the durability of the film. thenanoholdings.com

In these applications, the silane is often part of a coating solution that is applied to a surface and then cured. google.com Functional silane compounds can be designed to form a coating film that has both good adhesiveness to the substrate and high abrasion resistance. google.com The crosslinking ability of silanes like this compound contributes to the formation of a robust, stable coating network. These properties are leveraged in a variety of applications, including architectural coatings, water-repellents for masonry, and protective films for sensitive electronic components. gelest.com

Modification of Nanoparticles for Enhanced Dispersion and Compatibility

As mentioned previously, the performance of nanocomposite materials is highly dependent on the uniform dispersion of nanoparticles within the polymer matrix. researchgate.netmdpi.com Agglomeration of nanoparticles is a common problem due to their high surface energy and inherent incompatibility with organic polymers. mdpi.comnih.gov

Surface modification with silanes like this compound is a key strategy to overcome this issue. The process involves grafting the silane onto the nanoparticle surface, which effectively lowers the surface energy of the particles and makes them more compatible with the surrounding polymer. mdpi.comresearchgate.net This enhanced compatibility facilitates the breakdown of agglomerates during processing (e.g., melt mixing) and prevents re-aggregation, leading to a stable and uniform dispersion. researchgate.net Numerous studies have demonstrated this effect through techniques like Transmission Electron Microscopy (TEM), which visually confirms the improved dispersion of silane-modified nanoparticles compared to their unmodified counterparts. researchgate.netmdpi.com This leads to materials with significantly improved mechanical and thermal properties. mdpi.comresearchgate.net

| Nanoparticle | Polymer Matrix | Silane Modifier | Result of Modification | Reference |

|---|---|---|---|---|

| Silica (SiO₂) | Polyvinylidene fluoride (B91410) (PVDF) | γ-methacryloxy propyl-trimethoxylsilane | Modified nanoparticles dispersed uniformly, while pristine silica showed significant agglomeration. | mdpi.com |

| Silica (SiO₂) | Polymethylmethacrylate (PMMA) | Octyl-modified silane | Achieved a very uniform dispersion with a narrow distribution of clusters. | researchgate.net |

| Alumina (B75360) (Al₂O₃) | Vinyl Ester Resin | KH550 (aminosilane) | Promoted better integration and dispersion of nanoparticles into the resin system. | mdpi.com |

| Iron (III) Oxide (Fe₂O₃) | Chitosan (B1678972) | 3-aminopropyltrimethoxysilane | Nanoparticles were reinforced homogeneously within the chitosan matrix. | researchgate.net |

Crosslinking Agents in Polymer Systems

This compound's utility as a crosslinking agent is a key area of its application. Crosslinking, the process of forming covalent bonds to link polymer chains, is fundamental to enhancing the properties of many materials. hengdasilane.com Silane-based crosslinkers, including those with a tris(dimethylsiloxy)silane structure, are instrumental in this process, offering significant improvements in mechanical strength, thermal stability, and chemical resistance. hengdasilane.com

Crosslinking in Thermosetting and Elastomeric Materials

In thermosetting and elastomeric materials, crosslinking agents create a three-dimensional network structure that imparts durability and resilience. While specific research on this compound is limited, the general mechanism for silane crosslinkers involves the hydrolysis of alkoxy or other hydrolyzable groups in the presence of moisture. sinosil.com This reaction forms reactive silanol (B1196071) groups, which then condense with each other or with other reactive groups on the polymer chains to form stable siloxane (Si-O-Si) bonds. sinosil.com This process transforms the material from a collection of individual polymer chains into a single, robust network. researchgate.netuni-wuppertal.de The resulting crosslinked structure provides excellent resistance to weather, UV radiation, high temperatures, and chemicals. sinosil.com

For silicone elastomers, hydrolyzable functional silanes are crucial crosslinkers. researchgate.net The curing process, often triggered by atmospheric moisture, leads to the formation of a three-dimensional network from linear polymer chains. researchgate.net The specific structure of the silane, including the nature of the organic group attached to the silicon atom, can influence the curing kinetics and the final properties of the elastomer. researchgate.net

Interfacial Adhesion Promotion in Composites

The performance of composite materials, which are made from two or more constituent materials with significantly different physical or chemical properties, heavily relies on the strength of the bond between the different phases. Silane coupling agents play a critical role in enhancing this interfacial adhesion. researchgate.netsinosil.comspecialchem.com These bifunctional molecules act as a bridge at the interface between an inorganic substrate (like fillers or reinforcements) and an organic polymer matrix. researchgate.netsinosil.com

The general structure of a silane coupling agent features inorganic-reactive groups (such as alkoxy groups) and an organic-reactive group. researchgate.net The alkoxy groups hydrolyze to form silanols, which can then form stable covalent bonds with hydroxyl groups on the surface of inorganic materials like silica. thenanoholdings.com The organic part of the silane can then interact or react with the polymer matrix, effectively "coupling" the two phases together. thenanoholdings.com This improved adhesion translates to enhanced mechanical properties and durability of the composite material. nih.gov While direct studies on this compound as an adhesion promoter are not widely available, its structural similarity to other silane coupling agents suggests its potential in this application.

Contributions to Polymer Chemistry

Beyond its role in crosslinking and adhesion, this compound and related compounds are valuable in the synthesis of more complex polymer structures, such as graft and hyperbranched polymers. These advanced architectures offer tailored properties for specialized applications.

Graft Polymerization onto Polymeric Backbones

Graft polymerization is a technique used to modify the properties of a polymer by attaching new polymer chains (grafts) onto the main polymer backbone. researchgate.net Silane grafting is a common method to introduce specific functionalities to a polymer. researchgate.net This process typically involves reacting a polymer with a silane containing a reactive group that can attach to the polymer backbone, often initiated by a free radical generator. google.com

While there is no specific literature detailing the use of this compound in graft polymerization, the general principles of silane grafting are well-established. For instance, vinylsilanes can be grafted onto polyethylene (B3416737) backbones. researchgate.net The silane grafts can then undergo hydrolysis and condensation reactions to create crosslinks between the polymer chains, enhancing properties like thermal stability. researchgate.net

Formation of Hyperbranched Polymers with Tailored Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape. rsc.org Their unique structure results in properties like low viscosity, high solubility, and a high density of functional groups, making them suitable for a wide range of applications, including coatings, additives, and drug delivery systems. rsc.orgnih.gov

The synthesis of hyperbranched polymers can be achieved through various methods, including the step-growth polycondensation of ABx monomers, where 'A' and 'B' are reactive groups that can react with each other. nih.gov Silanes and polysiloxanes are attractive building blocks for hyperbranched polymers due to their versatile chemistry and the unique properties they impart. nih.govnih.gov For example, hyperbranched polysiloxanes have been synthesized through base-catalyzed proton-transfer polymerization. acs.org The synthesis often involves monomers that can undergo self-condensation or react in a controlled manner to build up the branched structure. nih.govresearchgate.net Although specific research on the direct use of this compound for creating hyperbranched polymers is scarce, its trifunctional nature suggests its potential as an AB2 type monomer or a core molecule in the synthesis of such complex architectures.

Emerging Applications in Specialized Chemical Systems

Research in Electronic Packaging Materials

In the field of electronic packaging, the reliability and performance of materials are paramount. This compound is investigated for its potential as a crosslinking agent and adhesion promoter in silicone-based encapsulants and adhesives. The dimethylsiloxy groups can react with other siloxane polymers, creating a stable, crosslinked network. This network structure is crucial for protecting sensitive electronic components from moisture, thermal stress, and mechanical shock.

The ethyl group, being organic in nature, enhances the compatibility of the silane with polymer matrices, improving dispersion and leading to more uniform material properties. Research in this area often involves formulating silicone elastomers with varying concentrations of crosslinking agents like this compound to optimize properties such as tensile strength, elongation, and thermal stability. While specific data on this compound is not abundant in public literature, its function is analogous to other silane crosslinkers used in the electronics industry. The general mechanism involves the hydrolysis of the siloxy groups to form reactive silanols, which then condense with hydroxyl groups on the surface of inorganic fillers or with other siloxane chains to form durable Si-O-Si bonds.

Table 1: Properties of Silane Crosslinking Agents in Electronic Packaging

| Property | Description | Relevance to Electronic Packaging |

|---|---|---|

| Crosslinking Density | The number of crosslinks per unit volume of the polymer. | Affects mechanical strength, hardness, and solvent resistance. |

| Adhesion Promotion | The ability to enhance the bond between organic polymers and inorganic substrates. | Crucial for the integrity of the package and preventing delamination. |

| Thermal Stability | The ability to withstand high temperatures without degradation. | Essential for reliability during device operation and manufacturing processes. |

| Hydrophobicity | The ability to repel water. | Protects electronic components from moisture-induced corrosion and failure. |

Contributions to Advanced Ceramics and Dielectrics

The role of silanes in advanced ceramics and dielectrics is primarily as surface modifying agents and as precursors for silica-based materials. This compound can be used to treat the surface of ceramic powders, such as alumina or titania, before they are incorporated into a polymer matrix to form a composite dielectric material. The silane treatment improves the dispersion of the ceramic filler within the polymer, which is critical for achieving uniform dielectric properties and preventing issues like agglomeration that can lead to dielectric breakdown.

Role in Sensor Technology Research

In sensor technology, the functionalization of sensor surfaces is a critical step in achieving selectivity and sensitivity. Silanes are widely used to create a stable interface between an inorganic sensor substrate (like silicon oxide) and organic or biological recognition elements researchgate.netlu.se. This compound, with its reactive dimethylsiloxy groups, can covalently bond to hydroxylated surfaces, forming a self-assembled monolayer (SAM).

The ethyl group of the silane provides a hydrophobic character to the surface, which can be advantageous in certain sensor applications, for instance, in preventing non-specific adsorption of interfering molecules from an aqueous environment. While direct research citing this compound in sensor development is not prominent, its chemical properties suggest its utility in this field. The ability to modify surface properties is a fundamental aspect of sensor design, and silanes with different functionalities are essential tools for researchers. The choice of silane depends on the specific requirements of the sensor, including the nature of the analyte and the sensing mechanism. The modification of oxide surfaces with functional organic molecules is a key area of research for sensor applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Alumina |

| Titania |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are fundamental in identifying the characteristic bonds and functional groups within the Ethyltris(dimethylsiloxy)silane molecule.

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in this compound, particularly the prominent siloxane (Si-O-Si) linkages. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

The FTIR spectrum of a siloxane-containing compound is dominated by a strong, broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds, typically appearing in the 1000-1100 cm⁻¹ region. researchgate.netlboro.ac.uk The presence of Si-CH₃ groups is confirmed by characteristic absorptions, including a sharp peak around 1260 cm⁻¹ due to the symmetric deformation (scissoring) of the C-H bonds in the methyl groups attached to silicon, and rocking vibrations around 800 cm⁻¹. lboro.ac.uk The ethyl group attached to the central silicon atom will also produce characteristic C-H stretching and bending vibrations. For instance, a specification sheet for the related compound tetrakis(dimethylsiloxy)silane (B1631252) confirms that its identity is established using FTIR. thermofisher.com

Table 1: Typical FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 | Strong, Broad |

| Si-CH₃ | Symmetric C-H Deformation | ~1260 | Sharp, Medium-Strong |

| Si-CH₃ | Rocking | ~800 | Medium-Strong |

This table presents typical values based on general knowledge of organosilicon compounds.

Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure of silanes and siloxanes. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy can be used to analyze the Si-O-Si backbone and the Si-C bonds. researchgate.net

Studies on related tris(trimethylsilyl)silane (B43935) derivatives show that skeletal vibrations involving Si-Si bonds have relatively weak intensities in both IR and Raman spectra, while pure Si-O stretching can be clearly observed. jkps.or.krjkps.or.kr The analysis of various organyltrialkoxysilanes by Raman spectroscopy allows for the detailed identification of relevant vibrational bands and their origins. rsc.orgresearchgate.net This technique is also effective in monitoring the hydrolysis and condensation reactions of silanes, which lead to the formation of siloxane networks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of this compound, providing precise information about the connectivity and chemical environment of the silicon, proton, and carbon atoms.

Silicon-29 (²⁹Si) NMR spectroscopy is indispensable for characterizing the silicon framework of this compound. researchgate.net This technique directly probes the silicon nuclei, and the chemical shifts are highly sensitive to the number of oxygen atoms attached to the silicon. The structure of this compound contains two distinct silicon environments: a central tertiary 'T' unit (RSi(OSi)₃) and three terminal 'M' units ((CH₃)₂Si(OSi)R).

The ²⁹Si NMR spectrum would be expected to show two main signals corresponding to these environments. Based on data for similar structures, the chemical shifts for siloxane units are well-established. pascal-man.comnih.govresearchgate.net For example, in tetrakis(trimethylsiloxy)silane (B1585261) ((Me₃SiO)₄Si), a related Q-branched siloxane, the central quaternary silicon (Q unit) resonates at approximately -104 ppm, while the silicon atoms of the trimethylsiloxy groups (M units) appear at about +8.6 ppm. pascal-man.com For this compound, the central T-type silicon atom would be expected to have a chemical shift in a characteristic downfield region, while the three equivalent silicon atoms of the dimethylsiloxy groups would appear further upfield.

Table 2: Predicted ²⁹Si NMR Chemical Shifts for this compound

| Silicon Environment | Notation | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| EtSi (OSi(CH₃)₂H)₃ | T¹ | -65 to -70 |

This table presents predicted values based on established ranges for T and D-type siloxane units.

¹H and ¹³C NMR spectroscopy are used to characterize the organic ethyl and methyl groups attached to the silicon atoms. researchgate.net

In the ¹H NMR spectrum, the protons of the three dimethylsiloxy groups are expected to produce a single, sharp singlet due to their chemical equivalence. The ethyl group attached to the central silicon will give rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. nih.govchemicalbook.com

The ¹³C NMR spectrum will similarly show distinct signals for the different carbon environments. rsc.orgrsc.org A signal will be present for the methyl carbons of the dimethylsiloxy groups. The ethyl group will exhibit two separate signals for its methylene and methyl carbons. The chemical shifts of these carbons are influenced by the attached silicon atom.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -Si(CH₃)₂ | ¹H | ~0.1 - 0.2 | Singlet |

| -Si-CH₂-CH₃ | ¹H | ~0.5 - 0.7 | Quartet |

| -Si-CH₂-CH₃ | ¹H | ~0.9 - 1.1 | Triplet |

| -Si(CH₃)₂ | ¹³C | ~1 - 3 | Singlet |

| -Si-CH₂-CH₃ | ¹³C | ~5 - 10 | Singlet |

This table presents predicted values based on general data for organosilicon compounds.

Chromatographic and Mass Spectrometric Techniques

Gas chromatography (GC) combined with mass spectrometry (MS) is a crucial technique for the separation and identification of volatile organosilicon compounds like this compound. dss.go.thpsu.edu GC separates the compound from any impurities based on its boiling point and interaction with the chromatographic column. nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (282.63 g/mol ). labshake.com The fragmentation pattern reveals the structure of the molecule, with characteristic losses of methyl (-15 Da) and ethyl (-29 Da) groups, as well as fragments corresponding to the siloxane backbone. Unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, which requires careful interpretation of the spectra. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as an essential tool for assessing its purity and detecting any volatile impurities or residual starting materials from its synthesis.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the sample components at different rates based on their boiling points and chemical properties, leading to their separation. As the separated components exit the column, they enter the mass spectrometer. mdpi.com

In the mass spectrometer, the molecules are ionized, typically by electron impact, which causes them to fragment into characteristic patterns of charged ions. These ions are then sorted based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for its unequivocal identification. nih.gov By comparing the obtained mass spectrum with reference libraries, the identity of the main peak corresponding to this compound and any minor peaks from impurities can be confirmed. nih.govnih.gov The retention time from the GC component further aids in the identification process.

For purity analysis, the area under the GC peak for this compound is compared to the total area of all peaks in the chromatogram. This allows for a quantitative determination of the compound's purity. Volatile components, such as residual solvents or low-molecular-weight siloxane byproducts, would appear as separate peaks, typically with shorter retention times. nih.gov

Table 1: Representative GC-MS Data for Analysis of this compound

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| 5.8 | Hexamethyldisiloxane (B120664) (Solvent/Byproduct) | 147, 73 | 0.5 |

| 9.2 | This compound | 267, 207, 147, 73 | 99.0 |

| 11.5 | Unidentified Higher Boiling Impurity | - | 0.5 |

Gel Permeation Chromatography (GPC) for Oligomeric and Polymeric Species

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. It is particularly valuable for the analysis of polymers and oligomers. azom.com In the context of this compound, GPC is employed to detect the presence of higher molecular weight oligomeric or polymeric siloxane species that may have formed through side reactions during synthesis or storage. researchgate.net

In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules are unable to enter the pores and therefore travel a shorter path, eluting from the column more quickly. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. azom.com This separation by size allows for the characterization of the molecular weight distribution of a sample.

The analysis of this compound by GPC would reveal a primary peak corresponding to the monomeric compound. If oligomeric species are present, they would appear as additional, earlier-eluting peaks, as they are larger in size. researchgate.net By calibrating the GPC system with standards of known molecular weights, it is possible to estimate the molecular weight of these oligomers. researchgate.net The presence and distribution of these species are critical as they can influence the physical and chemical properties of the final product. Polysiloxanes can be challenging to analyze with GPC, and the choice of solvent is crucial for obtaining accurate results. azom.com

Table 2: Representative GPC Data for this compound

| Elution Volume (mL) | Approximate Molecular Weight (Da) | Species |

|---|---|---|

| 15.5 | > 1000 | High Molecular Weight Polymer |

| 18.2 | ~600 | Dimer/Trimer |

| 21.0 | 282.63 | This compound Monomer |

Advanced Diffraction and Microscopy Techniques for Silane-Modified Materials

When this compound is used to modify surfaces, advanced analytical techniques are required to characterize the resulting film or coating. X-ray diffraction and electron microscopy provide invaluable insights into the structural and morphological changes at the material's surface.

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystallographic structure of materials. It can identify crystalline phases, determine the degree of crystallinity, and measure lattice parameters. slideshare.net When a material's surface is modified with this compound, XRD can be used to investigate how the silane (B1218182) layer affects the substrate's crystalline structure and to determine if the silane itself forms any ordered structures. researchgate.net

The principle of XRD is based on Bragg's Law, where a beam of X-rays is directed at a sample, and the diffraction pattern produced by the interaction of the X-rays with the atomic planes of the material is measured. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

For a crystalline substrate treated with this compound, XRD analysis can reveal:

Changes in Substrate Crystallinity: The application of the silane coating could potentially induce stress or other changes in the near-surface region of the substrate, which might be observable as shifts in the diffraction peaks or changes in their breadth. nih.gov

Amorphous Nature of the Silane Layer: Typically, thin silane layers are amorphous and will not produce sharp diffraction peaks. Instead, they may contribute to a broad, diffuse scattering signal in the background of the XRD pattern.

Formation of Crystalline Phases: In some cases, interactions between the silane, the substrate, and the curing conditions could lead to the formation of new crystalline phases, which would be identifiable by new peaks in the diffractogram. researchgate.net

Table 3: Hypothetical XRD Data for a Crystalline Substrate Before and After Silane Modification

| Sample | Peak Position (2θ) | d-spacing (Å) | Relative Intensity | Crystalline Phase |

|---|---|---|---|---|

| Unmodified Substrate | 25.6° | 3.48 | 100% | Substrate Phase A |

| Silane-Modified Substrate | 25.7° | 3.46 | 95% | Substrate Phase A (Slight Shift) |

Electron Microscopy for Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of a material's surface and subsurface microstructures. southampton.ac.uk These methods are indispensable for visualizing the effects of surface modification with this compound.

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over a surface to create an image. youtube.com It is used to analyze the surface topography and composition of the silane-modified material. mdpi.com SEM can reveal information about the uniformity and continuity of the silane coating, identify the presence of defects like cracks or pinholes, and assess changes in surface roughness. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane layer across the substrate. mdpi.comacs.org

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. It offers much higher resolution than SEM and can be used to study the cross-section of the silane-substrate interface. nih.gov TEM analysis can reveal the precise thickness of the silane layer, the nature of the bonding at the interface, and any changes to the microstructure of the substrate immediately below the surface. nih.gov

Table 4: Information Provided by Electron Microscopy Techniques for Silane-Modified Surfaces

| Technique | Information Obtained | Typical Resolution |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, coating uniformity, defect analysis | ~1-10 nm |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and mapping of the surface | ~1 µm |

| Transmission Electron Microscopy (TEM) | Cross-sectional imaging, layer thickness, interface structure | <1 nm |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of siloxane molecules, including their electronic structure, bonding, and conformational preferences.

The electronic structure of the siloxane (Si-O-Si) bond is a key determinant of the properties of compounds like ethyltris(dimethylsiloxy)silane. The Si-O bond is polar covalent, with a significant difference in electronegativity between silicon (1.90) and oxygen (3.44). wikipedia.org This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org

Quantum chemical calculations on model siloxane molecules, such as pyrosilisic acid (H6Si2O7), have been used to investigate the nature of the Si-O-Si linkage. researchgate.net These studies reveal that the Si-O-Si bond angle is flexible, a property that contributes to the low glass transition temperatures of many silicone materials. nih.govacs.org The bonding in siloxanes is complex, with some studies suggesting a degree of double-bond character due to the interaction of oxygen p-orbitals with silicon d-orbitals, which influences bond lengths and strengths. arizona.edu

Calculations on simple siloxane clusters like H3Si-O-SiH3 and (HO)3Si-O-Si(OH)3 have been performed to understand the effects of mechanical stress and chemical environment on the Si-O bond strength. nih.gov These studies show that the presence of nucleophilic species, such as hydroxide (B78521) ions, can significantly weaken the siloxane bond, an effect attributed to changes in bond lengths and electron occupancy upon adsorption. nih.gov

Table 1: Calculated Properties of the Si-O Bond in Model Systems

| Property | Value | Source |

| Si-O Bond Length | ~1.64 Å | nih.gov |

| Si-O-Si Bond Angle | ~142.5° | nih.gov |

| Si-O Bond Energy | ~452 kJ mol⁻¹ | wikipedia.org |

This table presents typical values for the Si-O bond found in computational and experimental studies of various siloxane compounds.

The conformational flexibility of branched siloxanes is crucial for their application in materials science. Molecular dynamics (MD) simulations and conformational analysis studies on various siloxane oligomers and polymers provide insights into their three-dimensional structures and dynamics. richmond.eduaip.org

Studies on poly(methylphenylsiloxane) have shown that the bulky side groups significantly influence the conformational preferences of the flexible Si-O backbone. acs.org For branched siloxanes, the rotational barriers around the Si-O bonds are generally low, allowing for a wide range of accessible conformations. aip.org

MD simulations of siloxane dendrimers have revealed that their molecular structure and the mobility of their terminal groups are highly dependent on the length of the spacer units between branching points. aip.org Simulations of end-linked poly(dimethylsiloxane) (PDMS) networks, using crosslinkers like tetrakis(dimethylsiloxy)silane (B1631252), which is structurally similar to this compound, have been used to study the structure and elastic properties of the resulting materials. researchgate.netuakron.edu These simulations show how the network is formed dynamically and how the resulting structure deforms under strain. researchgate.netuakron.edu

Reaction Pathway Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms of silane (B1218182) hydrolysis and condensation, which are the fundamental steps in the formation of silicone polymers.

The hydrolysis of alkoxysilanes, the initial step in many applications, involves the substitution of alkoxy groups with hydroxyl groups. This reaction is often catalyzed by acids or bases. gelest.comresearchgate.net Computational studies have explored the mechanisms of these catalyzed reactions. For instance, in an acidic medium, the reaction often proceeds via protonation of an alkoxy group, making it a better leaving group. researchgate.net Under alkaline conditions, direct nucleophilic attack of a hydroxide ion on the silicon center is a common pathway. acs.orgnih.gov

Reactive molecular dynamics simulations using force fields like ReaxFF have been employed to model the hydrolysis of various alkoxysilanes and their subsequent condensation on silica (B1680970) surfaces. acs.org These simulations can track the formation of silanol (B1196071) intermediates and the subsequent growth of siloxane chains through condensation reactions. acs.org The simulations have shown that for some systems, the kinetics of silanization by hydroxysilanes (the product of hydrolysis) can be much faster than by the initial alkoxysilanes. acs.org

Table 2: General Steps in Silane Polymerization

| Step | General Reaction | Notes |

| Hydrolysis | R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH | Can be catalyzed by acid or base. gelest.com |

| Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Forms siloxane bonds and water. |

| Further Condensation | Leads to oligomers and a cross-linked network. | Can occur between silanols or a silanol and an alkoxy group. gelest.com |

This table outlines the generalized reaction steps for a trifunctional silane.

Computational methods can predict the reactivity and selectivity of silanes in catalyzed reactions by calculating the activation energies of different possible reaction pathways. DFT calculations have been used to study the thermal decomposition of branched silanes, revealing competing reaction channels such as 1,2-hydrogen shift, homolytic dissociation, and 1,3-hydrogen shift. nih.gov The relative importance of these pathways was found to depend on the degree of branching and the temperature. nih.gov

In the context of catalyzed hydrolysis, computational studies can help understand the role of the catalyst. For example, simulations have shown how different catalysts can influence the rates of hydrolysis and condensation. researchgate.net This predictive capability is crucial for designing and optimizing synthetic routes to silicone materials with desired properties.

Polymerization Kinetics and Network Formation Simulations

The transition from small siloxane molecules to a macroscopic polymer network is a complex process that can be effectively studied using simulation techniques.

Monte Carlo and molecular dynamics simulations are widely used to model polymerization kinetics and the resulting network structure. mdpi.comvot.pl These simulations can track the evolution of molecular weight distribution, the degree of crosslinking, and the formation of cyclic structures as the polymerization proceeds. mdpi.comvot.pl

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been developed to simulate the polymerization of silicone oils. mdpi.com In this approach, the fundamental condensation reactions are treated with higher-level QM calculations, while the larger-scale relaxation and dynamics of the growing polymer chains are handled by more computationally efficient MM methods. mdpi.com Such simulations provide valuable data on the heat of formation during polymerization and the final density of the polymer. mdpi.com For example, simulations of PDMS curing have shown a density increase from approximately 0.91 g/cm³ for the precursor liquid to 1.04 g/cm³ for the cured polymer. mdpi.com

Simulations of the vulcanization process in polymers are also used to understand how the network topology is formed and how it affects the mechanical properties of the final material. rsc.org These studies can reveal details about strand length distribution and the degree of non-affine deformation, which are critical for predicting the elastic behavior of silicone elastomers. rsc.orgresearchgate.netmdpi.com

No Publicly Available Data on the Computational and Theoretical Interfacial Interaction Modeling of this compound in Composites

Despite a thorough review of scientific literature, no specific computational or theoretical studies detailing the interfacial interaction modeling of this compound in composite materials were identified. As a result, the requested article section on this topic cannot be generated.

While general information exists for various other silane coupling agents, demonstrating their study through computational modeling, similar research specifically focused on this compound is not present in the public domain. The available information on this compound is limited to its general chemical properties, safety information, and its role as a chemical intermediate.

Therefore, without any dedicated research findings, the creation of a scientifically accurate and informative section on the interfacial interaction modeling of this particular compound in composites is not possible.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of silanes, including those with a structure similar to Ethyltris(dimethylsiloxy)silane, often involves the reaction of a functionalized silane (B1218182) with a siloxane. For instance, a common route for a related compound, Phenyltris(dimethylsiloxy)silane, involves reacting phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of an acid catalyst and a solvent like toluene. google.com This process, while effective, presents opportunities for improvement in terms of efficiency and selectivity.

Future research is anticipated to focus on developing novel synthetic pathways that offer higher yields, reduced reaction times, and milder reaction conditions. The exploration of alternative catalysts to traditional mineral acids could lead to more environmentally benign processes with fewer side reactions. Furthermore, developing a synthesis method that allows for precise control over the degree of substitution would be a significant advancement, enabling the production of highly pure this compound and minimizing the need for extensive purification steps.

A key challenge lies in preventing the self-condensation of the silanol (B1196071) intermediates that form during the reaction, which can lead to the formation of undesirable oligomeric and polymeric byproducts. Strategies to control this, such as the use of protective groups or flow chemistry, are promising areas of investigation.

Table 1: Potential Synthetic Routes for this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Potential Advantages |

| Ethyltrimethoxysilane | Tetramethyldisiloxane | Hydrochloric Acid | Toluene | Established methodology for analogous compounds. |

| Ethyltrichlorosilane | Dimethylsilanol | Amine Base | Apolar Solvent | Avoids the use of strong acids. |

| Hydrosilylation of Vinyltris(dimethylsiloxy)silane | Ethane | Platinum Catalyst | None | Potentially a high-yield, atom-economical route. |

Elucidation of Complex Interfacial Reaction Mechanisms at the Nanoscale

The functionality of this compound in many applications is dictated by its behavior at interfaces. The hydrolysis of the dimethylsiloxy groups to form reactive silanol (Si-OH) groups is a critical first step in its interaction with substrates. gelest.com These silanols can then condense with hydroxyl groups on the surface of materials like glass, metal oxides, and silica (B1680970), forming stable siloxane (Si-O-Si) bonds. gelest.com

While this general mechanism is understood, the intricate details of these reactions at the nanoscale remain an area of active research. The precise orientation of the adsorbed molecules, the kinetics of monolayer formation, and the influence of surface topography on the resulting film structure are not fully elucidated for this specific silane. Advanced surface-sensitive techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are crucial tools for these investigations. beilstein-journals.orgprepchem.com Recent studies on similar silanes have shown that the formation of surface coatings is a complex process that can result in mogul-like clusters rather than a simple uniform monolayer. ethz.ch

A significant challenge is to control the extent of lateral self-condensation of the silanol groups on the surface, which can lead to the formation of a cross-linked polysiloxane network. Understanding and controlling this process is key to tailoring the properties of the modified surface, such as its hydrophobicity and chemical reactivity.

Rational Design of Silane Architectures for Targeted Functionalities

The ethyl group in this compound provides a foundation for further chemical modification, enabling the rational design of silane architectures with specific functionalities. By introducing reactive groups onto the ethyl moiety, it is possible to create a new generation of functional silanes for a variety of applications.

For example, the introduction of amino, epoxy, or vinyl groups could transform this compound into a versatile coupling agent for polymer composites, enhancing the adhesion between organic polymers and inorganic fillers. gelest.com The design of such molecules requires a deep understanding of structure-property relationships to achieve the desired reactivity and compatibility with the target materials.

The challenge in this area lies in developing synthetic methods that are both efficient and selective for the modification of the ethyl group without affecting the reactive dimethylsiloxy groups. Furthermore, predicting the interfacial behavior and bulk properties of these novel silane architectures will require a combination of computational modeling and empirical studies.

Table 2: Potential Functionalized Derivatives of this compound

| Functional Group | Potential Application | Desired Property Enhancement |

| Amino (-NH2) | Adhesion promoter for epoxy and phenolic resins | Improved interfacial bonding |

| Epoxy | Crosslinker for polyamides and polyurethanes | Increased mechanical strength and thermal stability |

| Methacrylate (B99206) | Coupling agent for unsaturated polyester (B1180765) resins | Enhanced composite performance |

| Perfluoroalkyl | Hydrophobic and oleophobic surface treatments | Creation of self-cleaning and anti-fouling surfaces |

Integration of this compound in Advanced Functional Materials

The integration of this compound into advanced functional materials is a promising avenue for future research. Its potential as a crosslinking agent, a surface modifier, and a building block for hybrid organic-inorganic materials remains largely unexplored.

In the realm of silicone elastomers, this compound could serve as a crosslinker to control the mechanical properties, such as hardness and elasticity, of the final material. sinosil.comresearchgate.net Its trifunctional nature allows for the formation of a three-dimensional network structure. In coatings, it could be used to improve properties like solvent resistance and thermal stability, similar to its phenyl-substituted counterpart. gelest.com

A significant area of future research is its use in the synthesis of organic-inorganic hybrid materials. threebond.co.jpmdpi.com By co-condensing with other organofunctional silanes or metal alkoxides, it is possible to create novel materials with a unique combination of properties, such as the flexibility of polymers and the durability of ceramics. Challenges include achieving compatibility between the organic and inorganic phases and controlling the morphology of the resulting hybrid material at the nanoscale.

Synergistic Effects in Multi-Component Silane Systems

The performance of silane-based treatments can often be enhanced by using mixtures of different silanes. This approach allows for the creation of multi-functional surfaces and interpenetrating polymer networks with tailored properties. The inclusion of this compound in such multi-component systems is a promising research direction.

For instance, blending this compound with a monofunctional silane could be used to control the crosslink density of a coating, thereby optimizing its flexibility and adhesion. google.com In another approach, it could be combined with a silane containing a different organic functionality to create a surface with multiple chemical properties. The synergistic effect of a cross-linking silane blended with a functional silane can enhance adhesion by strengthening the siloxane network. gelest.com

The primary challenge in this area is to understand and predict the complex interactions between the different silane components during hydrolysis and condensation. The relative reaction rates and the potential for phase separation will significantly influence the structure and properties of the final material. A systematic investigation of the relationship between the composition of the silane mixture and the performance of the resulting material is necessary to unlock the full potential of these synergistic systems.

Q & A

Q. What established methods are used to synthesize Ethyltris(dimethylsiloxy)silane, and how can reaction conditions be optimized?

this compound is synthesized via hydrosilylation or alkoxide-phenol reactions. For example, platinum catalysts like Karstedt catalyst (platinum-divinyltetramethyldisiloxane) are effective in facilitating silane coupling under controlled heating (e.g., stepwise heating at 50°C for 5 hours, 70°C for 18 hours, and 100°C for 72 hours) to ensure complete conversion . Optimization involves adjusting catalyst concentration (e.g., 150 ppm) and maintaining inert conditions to prevent side reactions. Reaction progress can be monitored via FTIR to track the disappearance of Si-H bonds (2133 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are functional groups identified?

Key techniques include:

- FTIR : Identifies Si-O-Si (1000–1150 cm⁻¹), Si-CH₃ (1261 cm⁻¹), and ethyl groups. Absence of vinyl peaks (e.g., 2133 cm⁻¹) confirms reaction completion .

- NMR : ¹H NMR resolves ethyl protons (δ ~0.5–1.5 ppm), while ²⁹Si NMR distinguishes silicon environments (e.g., Q-structures for crosslinked siloxanes) .

- Physical Properties : Density (0.884–0.942 g/mL) and refractive index (1.388–1.4396) serve as purity benchmarks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302). Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Storage in sealed containers under nitrogen at 4°C to prevent hydrolysis .

- Immediate cleanup of spills using inert adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermal properties (e.g., boiling point) of this compound?

Discrepancies in boiling points (e.g., 91°C at 2 mmHg vs. 164–190°C at ambient pressure) arise from measurement conditions. To standardize

Q. What experimental design factors influence the crosslinking efficiency of this compound in PDMS networks?

Crosslinking efficiency depends on:

- Stoichiometry : A 0.75:1 molar ratio of crosslinker to vinyl-terminated PDMS (6000 g/mol) minimizes unreacted residues .

- Catalyst : Pt catalysts (150 ppm) enable room-temperature curing, while FTIR monitoring of Si-H consumption (2133 cm⁻¹) quantifies reaction progress .

- Curing Conditions : Post-curing at 150°C under nitrogen enhances network stability .

Q. How do hydrolysis conditions affect the reactivity of this compound in hybrid material synthesis?

Hydrolysis at pH 4.1 (adjusted with acetic acid) for 24 hours optimizes silanol formation for subsequent condensation. Prolonged hydrolysis (>24 hours) risks premature gelation, while shorter durations (<12 hours) yield incomplete activation . Ethanol-water mixtures (95:5 v/v) are preferred solvents to balance solubility and reactivity .

Q. What role do crosslinking silanes (e.g., BTSE) play in modifying the mechanical properties of this compound-based composites?

Adding 0.5–1.0 vol.% bis(triethoxysilyl)ethane (BTSE) enhances crosslink density, improving tensile strength by 20–30%. However, excess BTSE (>1.0 vol.%) increases brittleness due to over-crosslinking. Mechanical testing (DMA) and swelling experiments in toluene validate network integrity .

Q. How can researchers design experiments to evaluate the wettability of this compound coatings?

- Contact Angle Analysis : Vary silane concentration (1–5 vol.%) and hydrolysis time (30–120 minutes) to model wettability. A central composite design with ANOVA identifies optimal parameters (e.g., R² > 0.87 for predictive accuracy) .

- Surface Energy Calculation : Use Owens-Wendt method with water and diiodomethane contact angles to quantify polar/dispersive components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。